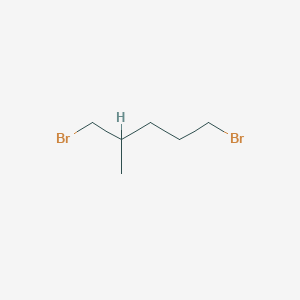

1,5-Dibromo-2-methylpentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-methylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-6(5-8)3-2-4-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNRTAHSAPJDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282778 | |

| Record name | 1,5-dibromo-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-31-4 | |

| Record name | NSC27966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-dibromo-2-methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors

Direct Bromination of Alkane Precursors

This approach considers the direct halogenation of a readily available alkane, 2-methylpentane (B89812).

The free-radical bromination of 2-methylpentane involves the reaction of the alkane with molecular bromine (Br₂), typically initiated by ultraviolet (UV) light or a radical initiator. The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. brainly.com In the initiation phase, the relatively weak bromine-bromine bond is cleaved homolytically to generate two bromine radicals. msu.edu During propagation, a bromine radical abstracts a hydrogen atom from the 2-methylpentane molecule, creating an alkyl radical, which then reacts with another molecule of Br₂ to form a brominated alkane and a new bromine radical, continuing the chain. brainly.com

A significant challenge in synthesizing 1,5-Dibromo-2-methylpentane via this method is the inherent regioselectivity of radical bromination. The reaction overwhelmingly favors the substitution of hydrogen atoms at the most substituted carbon atom. youtube.com This preference is due to the stability of the intermediate alkyl radical, which follows the order: tertiary > secondary > primary. brainly.com For 2-methylpentane, there are primary, secondary, and tertiary hydrogens. The abstraction of a hydrogen atom from the tertiary carbon (C-2) leads to the most stable radical intermediate, making 2-bromo-2-methylpentane (B146041) the major monobrominated product. brainly.combrainly.com

The high selectivity of bromine makes the formation of 1,5-Dibromo-2-methylpentane, which requires substitution at two different primary carbons (C-1 and C-5), highly unfavorable. chemistrysteps.comlibretexts.org While chlorination is less selective and produces a wider mixture of isomers, bromination is prized for its ability to target the most stable position almost exclusively. chemistrysteps.comorganicchemistrytutor.com

| Position | Hydrogen Type | Number of Hydrogens | Radical Stability | Predicted Major Monobromination Product |

|---|---|---|---|---|

| C1 | Primary | 3 | Low | 2-Bromo-2-methylpentane brainly.com |

| C2 | Tertiary | 1 | High | |

| C3 | Secondary | 2 | Medium | |

| C4 | Secondary | 2 | Medium | |

| C5 | Primary | 3 | Low |

Standard conditions for radical bromination involve using molecular bromine (Br₂) or N-Bromosuccinimide (NBS) as the bromine source, often in a non-reactive solvent like carbon tetrachloride (CCl₄) or in the gas phase. msu.edu The reaction is initiated by heat or, more commonly, by UV light. While reaction conditions can be adjusted (e.g., temperature, reactant ratios), overcoming the strong intrinsic preference for forming the tertiary bromide is exceedingly difficult. libretexts.org Therefore, direct radical bromination of 2-methylpentane is not considered a viable synthetic route for producing 1,5-Dibromo-2-methylpentane in practical yields.

Regioselectivity and Stereochemical Control in Radical Halogenation

Conversion from Functionalized Precursors

A more effective and controlled strategy for synthesizing 1,5-Dibromo-2-methylpentane involves starting with a precursor that already has functional groups at the desired positions.

A highly effective method for preparing 1,5-dibromoalkanes is the conversion of the corresponding 1,5-diol. For the target molecule, the precursor would be 2-methylpentane-1,5-diol. The hydroxyl groups of the diol can be substituted with bromine atoms using several standard reagents. A common and robust method involves treating the diol with concentrated hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). This process involves the protonation of the hydroxyl groups, which then leave as water molecules upon nucleophilic attack by bromide ions.

Alternatively, phosphorus tribromide (PBr₃) is another effective reagent for converting primary and secondary alcohols to alkyl bromides. This reaction offers mild conditions and is suitable for a wide range of substrates.

The von Braun reaction provides a classic and effective method for the synthesis of dibromoalkanes from cyclic amines. thieme-connect.de To synthesize 1,5-Dibromo-2-methylpentane, the starting material is 3-methylpiperidine. thieme-connect.de In a variation of the von Braun degradation, the cyclic amine is first acylated, typically with benzoyl chloride, to form N-benzoyl-3-methylpiperidine. thieme-connect.degoogle.com This amide is then treated with phosphorus pentabromide (PBr₅) or a mixture of phosphorus tribromide and bromine. thieme-connect.de The reaction proceeds through the formation of an imidoyl bromide intermediate, which upon heating, cleaves to yield the desired 1,5-dibromo-2-methylpentane and benzonitrile (B105546) as a byproduct. thieme-connect.de A published procedure for the synthesis of (S)-1,5-Dibromo-2-methylpentane from (S)-N-benzoyl-3-methylpiperidine using PBr₃ and Br₂ reports a yield of 50%. thieme-connect.de

| Method | Precursor | Key Reagents | Feasibility/Reported Yield | Reference |

|---|---|---|---|---|

| Free Radical Bromination | 2-Methylpentane | Br₂, UV light | Very low / Not viable due to regioselectivity | brainly.com |

| From Diol | 2-Methylpentane-1,5-diol | HBr/H₂SO₄ or PBr₃ | High / Generally effective method for dibromoalkanes | |

| von Braun Reaction | 3-Methylpiperidine | 1. Benzoyl chloride 2. PBr₅ (or PBr₃/Br₂) | Good / Reported yield of 50% | thieme-connect.de |

Mechanistic Considerations in von Braun Degradation

Strategies for Stereoselective Introduction of Bromine Atoms

The stereoselective introduction of bromine atoms is a critical aspect of synthesizing specific stereoisomers of dibrominated compounds.

The bromination of alkenes is a well-established stereospecific reaction that proceeds via anti-addition. chemtube3d.commasterorganicchemistry.com This means that the two bromine atoms add to opposite faces of the double bond. For example, the bromination of a Z-alkene will produce a different diastereomer than the bromination of the corresponding E-alkene. chemtube3d.com The mechanism involves the formation of a cyclic bromonium ion, which is then opened by a backside attack of a bromide ion. masterorganicchemistry.com

For alkanes, radical bromination is a common method. This reaction is regioselective, with a preference for substitution at the most substituted carbon atom (tertiary > secondary > primary). units.itucr.edu While radical reactions are not typically stereospecific, the use of chiral auxiliaries or catalysts can induce diastereoselectivity. Investigations into the bromination of bis(1,3-dioxan-2-yl)alkanes have shown that the relative positions of the heterocyclic rings can influence the stereoselectivity of the halogenation reaction. researchgate.net Similarly, the bromination of certain spiro 1,3-dioxanes has been shown to be regio- and diastereoselective. psu.edu

Emerging Synthetic Approaches for Dibrominated Systems

Modern synthetic chemistry is continuously evolving to develop more efficient, selective, and environmentally friendly methods.

Recent advancements have focused on "green" bromination methods that avoid the use of hazardous reagents like molecular bromine. semanticscholar.orgresearchgate.net One such approach involves the in situ generation of bromine from a mixture of sodium bromide and potassium bromate (B103136) in the presence of an acid. semanticscholar.org This method has been successfully applied to the synthesis of various bromine-containing heterocyclic compounds. semanticscholar.orgresearchgate.net

The development of new catalytic systems also plays a crucial role. For instance, the use of a phase-transfer catalyst like tributylhexadecylphosphonium bromide has been shown to improve the yield in the synthesis of 3-substituted 1,5-dibromopentanes from the corresponding diols. beilstein-journals.org Furthermore, sequential bromination-debromination strategies are being refined for the synthesis of a complete family of brominated heterocycles, such as bromothiazoles, without using elemental bromine. acs.org These methods provide greater control over the degree and position of bromination.

Another area of development is the synthesis of polyfunctionalized quinolines, where bromination of substituted 1,2,3,4-tetrahydroquinolines serves as an effective method for functionalizing both aromatic rings. These new methodologies allow for the efficient production of a library of brominated derivatives for further investigation.

Reaction Pathways and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution in 1,5-Dibromo-2-methylpentane involves the replacement of one or both bromine atoms by a nucleophile. These reactions predominantly follow the S(_N)2 mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs. masterorganicchemistry.comlibretexts.org

A variety of strong nucleophiles can displace the bromide ions in 1,5-Dibromo-2-methylpentane. Depending on the stoichiometry of the nucleophile, either mono- or di-substitution products can be formed. Common nucleophiles include hydroxide (B78521) (OH⁻), cyanide (CN⁻), and alkoxides (RO⁻). For instance, reaction with sodium cyanide would be expected to yield nitrile-substituted products, while reaction with sodium alkoxides, in a process known as the Williamson ether synthesis, would form ethers. masterorganicchemistry.commasterorganicchemistry.com

The two bromine atoms exhibit different reactivities due to their local steric environments. The C1-bromo group is attached to a carbon adjacent to the C2 chiral center with its methyl group, making it more sterically hindered than the C5-bromo group. libretexts.org Consequently, nucleophilic attack is expected to occur faster at the C5 position. With a di-nucleophile or under conditions promoting intramolecular reactions (such as with a strong base and an alkoxide formed in situ), cyclization to form six-membered heterocyclic rings is a possible outcome. beilstein-journals.org

| Nucleophile | Reagent Example | Expected Substitution Product(s) | Reaction Type |

|---|---|---|---|

| Hydroxide | NaOH (aq) | 5-Bromo-2-methylpentan-1-ol, 2-Methylpentane-1,5-diol | SN2 |

| Cyanide | NaCN | 6-Bromo-3-methylhexanenitrile, 3-Methylhexane-1,6-dinitrile | SN2 |

| Alkoxide | NaOR | 1-Alkoxy-5-bromo-2-methylpentane, 1,5-Dialkoxy-2-methylpentane | SN2 (Williamson Ether Synthesis) |

| Intramolecular Alkoxide | NaH (forms alkoxide from mono-substituted alcohol) | 3-Methyltetrahydropyran (B1614883) | Intramolecular SN2 |

The structure of the substrate is a critical factor in determining the operative reaction mechanism. S(_N)2 reactions are sensitive to steric hindrance; reaction rates decrease as substitution on the carbon atom and adjacent carbons increases. masterorganicchemistry.comlibretexts.org 1,5-Dibromo-2-methylpentane possesses two primary alkyl bromides. The C1 position is adjacent to a secondary carbon (C2), while the C5 position is adjacent to a primary carbon (C4). The methyl group at C2 creates significant steric shielding at the C1 position, slowing the rate of S(_N)2 attack compared to the C5 position. libretexts.org

Conversely, S(_N)1 reactions proceed through a carbocation intermediate, and their rates are determined by the stability of this intermediate. msu.edu Since both C1 and C5 are primary positions, they would form highly unstable primary carbocations, making the S(_N)1 pathway energetically unfavorable under typical conditions. acs.org Therefore, nucleophilic substitution on 1,5-Dibromo-2-methylpentane is expected to proceed exclusively via the S(_N)2 mechanism.

The S(_N)2 reaction is stereospecific, proceeding with an inversion of configuration at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.combyjus.com The compound 1,5-Dibromo-2-methylpentane is chiral due to the stereocenter at the C2 position. While the substitution reactions occur at the achiral C1 and C5 positions, the chirality of the molecule is maintained.

Kinetic studies would be expected to show second-order rate laws, where the rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[R-Br][Nu⁻]). msu.eduyoutube.com Furthermore, kinetic analysis would likely confirm the differential reactivity of the two bromine atoms. The rate constant for substitution at the less hindered C5 position would be significantly higher than that for the more sterically encumbered C1 position.

Influence of Substituent Effects on SN1 and SN2 Pathways

Elimination Reactions

In the presence of a strong base, 1,5-Dibromo-2-methylpentane can undergo elimination reactions (dehydrobromination) to form alkenes. wikipedia.org These reactions often compete with nucleophilic substitution, and the outcome can be controlled by the choice of base and reaction conditions. masterorganicchemistry.com The mechanism is typically a concerted E2 process, especially when strong bases are used. scribd.com

Dehydrobromination involves the removal of a hydrogen atom from a β-carbon (a carbon adjacent to the carbon bearing the bromine) and the bromide leaving group. byjus.comlibretexts.org For 1,5-Dibromo-2-methylpentane, several alkene products are possible depending on which bromine is removed and which β-hydrogen is abstracted.

Elimination of HBr from C1-Br: The base can abstract a proton from the β-carbon at position C2. This would lead to the formation of 2-methyl-1,5-dibromopent-1-ene.

Elimination of HBr from C5-Br: The base can abstract a proton from the β-carbon at position C4. This would result in the formation of (E/Z)-5-bromo-4-methylpent-1-ene.

Further elimination from the resulting bromoalkene can lead to the formation of dienes.

When multiple β-hydrogens are available, the regioselectivity of the elimination is determined by factors such as the nature of the base and the substrate structure.

Saytzeff's Rule: This rule predicts that the major product will be the more substituted, and therefore more stable, alkene. byjus.comchemistrysteps.com This outcome is generally favored when using small, strong bases like sodium ethoxide (NaOEt). For elimination involving the C5-Br, Saytzeff's rule would predict abstraction of the hydrogen from C4, leading to the more substituted internal alkene over a terminal one if other pathways were available. In this specific molecule, elimination from C5-Br can only give one regioisomer.

Hofmann Rule: This rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.comtestbook.com This is typically observed when using a sterically bulky base, such as potassium tert-butoxide (KOtBu), which preferentially abstracts the more sterically accessible proton.

In the case of 1,5-Dibromo-2-methylpentane, elimination involving the C5-Br leads to 5-bromo-4-methylpent-1-ene. Elimination involving the C1-Br gives 2-methyl-1,5-dibromopent-1-ene. The relative yields would depend on the reaction conditions.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The elimination reaction leading to 5-bromo-4-methylpent-1-ene does not produce E/Z isomers as it is a terminal alkene. However, if subsequent reactions or different substrates were to form an internal double bond, the E2 mechanism, which proceeds through an anti-periplanar transition state, generally favors the formation of the more stable E (trans) isomer over the Z (cis) isomer due to minimized steric strain. sgsc.edu

| Leaving Group Position | β-Hydrogen Position | Base Type | Predicted Major Product | Governing Rule |

|---|---|---|---|---|

| C1-Br | C2-H | Small or Bulky Base | 2-Methyl-1,5-dibromopent-1-ene | (Only one possible product) |

| C5-Br | C4-H | Small or Bulky Base | 5-Bromo-4-methylpent-1-ene | (Only one possible product) |

Pathways for Alkene Formation via Dehydrobromination

Organometallic Reactions and Carbon-Carbon Bond Formation

The presence of carbon-bromine bonds in 1,5-Dibromo-2-methylpentane makes it a suitable substrate for various organometallic reactions, which are fundamental for creating new carbon-carbon bonds.

Electrocarboxylation represents a modern and efficient method for converting organic halides into valuable carboxylic acids by utilizing carbon dioxide (CO₂) as a C1 source. researchgate.net The electrochemical carboxylation of 1-bromo-2-methylpentane (B146034) has been shown to almost quantitatively yield 3-methylhexanoic acid. beilstein-journals.orgresearchgate.net This transformation is a prime example of revaluing halogenated compounds through CO₂ fixation. beilstein-journals.org

The generally accepted mechanism for the electrocarboxylation of an organic halide (RX) does not proceed through a carbocation intermediate, but rather through reductive pathways at the cathode. researchgate.netmdpi.com The process involves the transfer of electrons to the organic halide, leading to the formation of highly reactive intermediates that can be trapped by CO₂.

The mechanism can be described in the following steps:

Initial Reduction : The organic halide (in this case, 1,5-Dibromo-2-methylpentane, focusing on one C-Br bond) is reduced at the cathode, accepting an electron to form a radical anion ([RX]•⁻). researchgate.net

Bond Cleavage : This radical anion is typically unstable and undergoes rapid cleavage of the carbon-halogen bond to produce an alkyl radical (R•) and a halide anion (X⁻).

Further Reduction : The alkyl radical (R•) is then reduced further at the cathode, accepting another electron to form a carbanion (R⁻). mdpi.com

CO₂ Fixation : The highly nucleophilic carbanion (R⁻) attacks a molecule of carbon dioxide, which is electrophilic, to form a carboxylate anion (RCOO⁻). beilstein-journals.orgmdpi.com

Protonation : Subsequent workup with an acid protonates the carboxylate anion to yield the final carboxylic acid (RCOOH).

While some reactions of alkyl halides can involve carbocations, the reductive environment of electrocarboxylation favors the formation of radical and carbanionic intermediates for CO₂ fixation. mdpi.com

The efficiency and selectivity of electrocarboxylation are highly dependent on the experimental conditions, including the reactor design, the materials used for the electrodes, and the composition of the electrolyte. beilstein-journals.orgresearchgate.net

Reactor Setup : Electrocarboxylation can be performed in either divided or undivided electrochemical cells. beilstein-journals.org Undivided cells are simpler in design, but can lead to unwanted side reactions if products from the anode and cathode can interfere with each other. beilstein-journals.org Divided cells, which use a membrane to separate the anolyte and catholyte compartments, prevent this interference but add complexity. klinkovalab.com For the synthesis of 3-methylhexanoic acid from 1-bromo-2-methylpentane, an undivided cell setup has been successfully used. beilstein-journals.orgresearchgate.net

Electrode Type : The choice of electrode material is critical. researchgate.net

Anode : Sacrificial anodes, typically made of metals like magnesium (Mg) or aluminum (Al), are commonly used. beilstein-journals.org They are readily oxidized, and the resulting metal cations (e.g., Mg²⁺) can stabilize the carboxylate anions formed. beilstein-journals.org However, this consumes the anode, making it less sustainable. klinkovalab.comlboro.ac.uk Non-sacrificial or inert anodes, such as platinum (Pt) or carbon, offer a more sustainable alternative. beilstein-journals.org

Cathode : The cathode material influences the reduction process. Silver (Ag) has been noted for its good electrocatalytic effect on the reduction and carboxylation of brominated compounds. researchgate.net Other materials like stainless steel, platinum, and nickel are also used. researchgate.net

Electrolyte Composition : The supporting electrolyte ensures the conductivity of the medium and can influence reaction pathways. Tetraalkylammonium salts, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), are common because they are electrochemically stable. In the specific case of converting 1-bromo-2-methylpentane, using tetraethylammonium (B1195904) oxalate (B1200264) as the electrolyte allows the reaction to proceed efficiently with a stable anode in an undivided cell. beilstein-journals.orgresearchgate.net

The interplay of these factors is summarized in the table below.

| Parameter | Options & Considerations | Impact on Electrocarboxylation |

| Reactor Cell | Undivided Cell, Divided Cell | Simplicity vs. prevention of side reactions. beilstein-journals.orgklinkovalab.com |

| Anode Material | Sacrificial (Mg, Al), Non-sacrificial/Inert (Pt, C) | Sacrificial anodes are consumed but can stabilize products; inert anodes are more sustainable. beilstein-journals.orgklinkovalab.com |

| Cathode Material | Ag, Pt, Ni, Stainless Steel | Catalytic activity for the reduction of the organic halide and CO₂ fixation. researchgate.net |

| Electrolyte | Supporting Salts (e.g., Tetraalkylammonium salts) | Provides conductivity; cation/anion can influence reaction stability and pathways. beilstein-journals.org |

1,5-Dibromo-2-methylpentane can serve as a precursor for the formation of Grignard reagents, which are powerful tools in organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com A Grignard reagent is formed by reacting an organic halide with magnesium metal in an ether solvent. sigmaaldrich.com

Given the two bromine atoms in 1,5-Dibromo-2-methylpentane, the reaction with magnesium can potentially lead to two outcomes:

Mono-Grignard Reagent : Reaction at one of the C-Br bonds would form a bromo-Grignard reagent, Br-(CH₂)₃-CH(CH₃)-CH₂MgBr or BrCH₂-(CH₂)₂-CH(CH₃)-CH₂MgBr.

Di-Grignard Reagent : If both C-Br bonds react, a di-Grignard reagent, BrMg-(CH₂)₃-CH(CH₃)-CH₂MgBr, can be formed. stackexchange.com

The formation of di-Grignard reagents from α,ω-dihaloalkanes is well-established. stackexchange.com These di-Grignard reagents are versatile intermediates. They can undergo intermolecular coupling reactions with other electrophiles or be used in metal-catalyzed cross-coupling reactions to form larger molecules. wikipedia.org For example, reacting a Grignard reagent with an organic halide in the presence of a suitable metal catalyst, such as an iron complex, results in a C-C coupling product. wikipedia.org However, with dihalides, there is also a significant possibility of intramolecular reactions (cyclization) or side reactions like elimination, which must be controlled by careful management of reaction conditions such as slow addition and dilution. stackexchange.com

Electrocarboxylation Reactions to Carboxylic Acids (e.g., 3-methylhexanoic acid synthesis)

Detailed Mechanistic Insights into Electrocarboxylation (e.g., carbocation intermediates, CO2 fixation pathways)

Radical Reaction Pathways

Radical reactions provide a key pathway for the synthesis of haloalkanes.

Free radical bromination is a method to introduce a bromine atom into an alkane by substituting a hydrogen atom. savemyexams.commsu.edu This pathway is relevant for the synthesis of bromoalkanes like 1,5-Dibromo-2-methylpentane from an appropriate precursor alkane. The reaction is initiated by ultraviolet (UV) light, which provides the energy for the initial formation of radicals. byjus.comyoutube.com The mechanism proceeds in three distinct stages:

Initiation : The process begins with the homolytic fission of a bromine molecule (Br₂) under UV light. The Br-Br bond, being relatively weak, breaks symmetrically, with each atom retaining one electron from the bonding pair to form two highly reactive bromine radicals (Br•). savemyexams.comorganicchemistrytutor.com

Reaction : Br₂ + UV light → 2 Br•

Propagation : This stage consists of a chain reaction cycle involving two key steps. savemyexams.comyoutube.com

Step 2a (Hydrogen Abstraction) : A bromine radical attacks the alkane molecule (R-H), abstracting a hydrogen atom to form hydrogen bromide (H-Br) and an alkyl radical (R•). In the synthesis of a compound like 1,5-Dibromo-2-methylpentane, this would occur on a methylpentane substrate.

Reaction : R-H + Br• → R• + H-Br

Step 2b (Halogenation) : The newly formed alkyl radical is also very reactive and attacks a non-radical bromine molecule (Br₂). It abstracts a bromine atom to form the bromoalkane product (R-Br) and regenerates a bromine radical (Br•).

Reaction : R• + Br₂ → R-Br + Br• The regenerated bromine radical can then participate in another hydrogen abstraction step, continuing the chain reaction. savemyexams.com

Termination : The chain reaction ceases when two radicals collide and combine to form a stable, non-radical molecule. This can happen in several ways, removing the reactive intermediates from the reaction mixture. byjus.com

Possible Terminations :

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

It is important to note that free radical halogenation can lead to a mixture of products, including isomers and further substituted compounds, due to the high reactivity of the radical species. savemyexams.comorganicchemistrytutor.com Bromination is generally slower and more selective than chlorination, showing a preference for substituting hydrogens on tertiary carbons over secondary and primary carbons. msu.eduorganicchemistrytutor.com

Role of Radical Initiators and Scavengers in Reaction Control

The control of reaction pathways involving 1,5-Dibromo-2-methylpentane can be effectively managed through the use of radical initiators and scavengers, particularly in processes such as reductive cyclization. These reagents are crucial for starting, propagating, and terminating radical chain reactions, thereby dictating the outcome and efficiency of the synthesis.

Radical Initiators

Radical initiators are chemical species that, under relatively mild conditions such as heating or irradiation, decompose to generate free radicals. numberanalytics.com These initial radicals are not typically involved in the main product-forming steps but serve to start a chain reaction. A widely used initiator in reactions with haloalkanes is 2,2'-azobis(isobutyronitrile) (AIBN). numberanalytics.comharvard.edu

The primary role of AIBN is to generate a radical species that can activate a key reagent, such as an organotin hydride. In the context of a reductive reaction of 1,5-Dibromo-2-methylpentane with tri-n-butyltin hydride (Bu₃SnH), the process begins with the thermal decomposition of a catalytic amount of AIBN. This decomposition releases nitrogen gas and produces two 2-cyanoprop-2-yl radicals. numberanalytics.com These initiator radicals then abstract a hydrogen atom from Bu₃SnH, a much more abundant species in the reaction mixture, to generate the tri-n-butyltin radical (Bu₃Sn•). youtube.comuchicago.edu

This tin radical is the key chain-propagating species. It attacks one of the bromine atoms on the 1,5-Dibromo-2-methylpentane substrate. This halogen abstraction is a homolytic cleavage of the carbon-bromine bond, resulting in the formation of a stable tri-n-butyltin bromide (Bu₃SnBr) and a primary or secondary carbon-centered radical on the pentane (B18724) backbone. libretexts.org

Once the initial carbon radical is formed, it can undergo intramolecular cyclization. Radical cyclizations are kinetically controlled and generally favor the formation of five-membered rings over six-membered ones. libretexts.orgyoutube.com Therefore, the 5-bromo-2-methylpentyl radical would preferentially undergo a 5-exo-trig cyclization to form a (1-methylcyclopentyl)methyl radical. This newly formed cyclic radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final reduced product (1,2-dimethylcyclopentane) and regenerating the Bu₃Sn• radical, which can then continue the chain reaction. youtube.com

Radical Scavengers

Conversely, radical scavengers are substances that react with free radicals to terminate the chain reaction. libretexts.org Their presence can be used to deliberately halt a reaction or to understand if a reaction proceeds via a radical mechanism. Molecular oxygen (O₂) is a well-known and efficient radical scavenger. iupac.org

If a radical reaction involving 1,5-Dibromo-2-methylpentane were conducted in the presence of oxygen, the carbon-centered radical intermediates would be rapidly trapped. Oxygen, being a diradical in its ground state, readily combines with carbon radicals to form peroxyl radicals. These peroxyl radicals are generally less reactive in propagating the desired chain cyclization and can engage in alternative pathways, effectively quenching the intended reaction. This inhibition of the reaction in the presence of a scavenger like oxygen provides strong evidence for a free-radical-mediated pathway.

The table below details the typical reagents and expected products for the AIBN-initiated radical cyclization of a generic 1,5-dihaloalkane, which serves as a model for the reaction of 1,5-Dibromo-2-methylpentane.

| Substrate | Reagents | Initiator (mol%) | Conditions | Expected Major Product(s) | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-1-heptene | Bu₃SnH | AIBN (cat.) | Benzene, 80 °C | Methylcyclohexane (B89554) & 1,2-dimethylcyclopentane | - | youtube.com |

| 1-Iodo-6-heptene | Bu₃SnH | AIBN (cat.) | Benzene, 80 °C | Methylcyclohexane & 1,2-dimethylcyclopentane | 98 (total) | harvard.edu |

| Alkyl Halide (General) | Bu₃SnH | AIBN | Toluene, Heat (~80 °C) | Reduced Alkane | High | uchicago.edulibretexts.org |

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

As a branched C6 dibromoalkane, 1,5-Dibromo-2-methylpentane serves as a precursor in syntheses that require the introduction of a specific six-carbon fragment. Its utility lies in the differential reactivity of its primary (C1) and secondary (C5) bromine atoms and the stereochemical influence of the methyl group at the C2 position.

A notable application of 1,5-Dibromo-2-methylpentane is its role as a starting material for other reactive intermediates used in the synthesis of natural products. Through a base-induced elimination reaction, it can be converted into 5-Bromo-2-methyl-2-pentene (B1266619). This transformation is typically achieved through thermal elimination using a polar aprotic solvent like N,N-Dimethylformamide (DMF).

This intermediate, 5-Bromo-2-methyl-2-pentene, is a valuable reagent for synthesizing sesquiterpenoids, a class of biologically active compounds. lookchem.com Specific examples include its use in the preparation of geraniol-3-14C and penifulvin A, a sesquiterpenoid that possesses a novel dioxa-fenestrane structure. sigmaaldrich.com

| Starting Material | Reaction | Product | Application of Product |

| 1,5-Dibromo-2-methylpentane | Thermal Elimination (E2) | 5-Bromo-2-methyl-2-pentene | Synthesis of sesquiterpenoids (e.g., Penifulvin A) sigmaaldrich.com |

The utility of 1,5-Dibromo-2-methylpentane extends to the synthesis of pharmaceutical intermediates and specialty chemicals. Its derivative, 5-Bromo-2-methyl-2-pentene, has been utilized in research aimed at synthesizing brominated compounds with potential antimicrobial properties, which could be valuable in treating infections resistant to existing antibiotics. While direct applications are specialized, the reactivity pattern is analogous to its parent compound, 1,5-dibromopentane (B145557), which is widely used in creating N-alkylated piperidines and spirocyclic pyrrolidones for medicinal chemistry. researchgate.netingentaconnect.com The introduction of the methyl group via 1,5-Dibromo-2-methylpentane allows for the synthesis of derivatives with modified steric and electronic properties, potentially enhancing drug efficacy or specificity.

Precursor in Multistep Synthesis of Biologically Active Molecules

Role in Cyclic Compound Synthesis

The 1,5-disposition of the bromine atoms in 1,5-Dibromo-2-methylpentane makes it an ideal precursor for the formation of six-membered cyclic systems through intramolecular cyclization.

One of the primary applications of 1,5-dihaloalkanes is in the synthesis of heterocycles. beilstein-journals.org By reacting 1,5-Dibromo-2-methylpentane with a dinucleophile, such as sodium sulfide (B99878) (Na₂S), an intramolecular Sₙ2 reaction occurs to form a six-membered heterocyclic ring. This reaction pathway yields 3-methyltetrahydrothiopyran (also known as 3-methylthiane). The general method for synthesizing tetrahydrothiopyrans involves the reaction of appropriate precursors with a sulfide source. organic-chemistry.org This cyclization is a common and efficient method for constructing thiane (B73995) rings, which are present in some petroleum distillates and are precursors to sulfones and sulfoxides. beilstein-journals.org Similarly, reaction with primary amines or other nucleophiles can produce substituted piperidines and other six-membered heterocycles.

The cyclic products derived from 1,5-Dibromo-2-methylpentane, such as 3-methyltetrahydrothiopyran or 3-methylcyclohexane derivatives, are useful models for conformational analysis. nih.gov The stability of these six-membered rings is dictated by the minimization of ring strain, which includes torsional strain and steric strain. lumenlearning.com These rings adopt a stable chair conformation to reduce these strains. csbsju.edu

The introduction of a methyl group at the 3-position has significant conformational consequences. The methyl group can exist in either an axial or an equatorial position. The equatorial conformation is generally more stable because it avoids unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. lumenlearning.comcsbsju.edu Molecular dynamics simulations and other analytical methods are used to study these methyl-substituted rings to quantify the energy differences between conformers and the barriers to ring inversion. nih.gov The principles learned from studying substituted cyclohexanes are broadly applicable to understanding the stability and reactivity of these heterocyclic systems. lumenlearning.comacs.org

| Feature | Axial Substituted Ring | Equatorial Substituted Ring |

| Relative Energy | Higher | Lower (More Stable) |

| Key Steric Interaction | 1,3-Diaxial Interactions | Gauche Interactions |

| Reason for Instability | Steric hindrance between the axial methyl group and axial hydrogens at C1 and C5 positions of the heterocycle. lumenlearning.comcsbsju.edu | Less steric hindrance as the substituent points away from the ring. csbsju.edu |

Intramolecular Cyclization for Formation of Heterocyclic Rings (e.g., tetrahydrothiopyrans from 1,5-dibromopentanes)

Precursor for Advanced Polymeric Materials

The presence of two bromine atoms allows 1,5-Dibromo-2-methylpentane to act as a bifunctional monomer or cross-linking agent in polymerization reactions. In step-growth polymerization, it can react with other difunctional monomers to build polymer chains. For example, reacting it with a diol or diamine would lead to the formation of polyethers or polyamines, respectively.

While specific polymers based on 1,5-Dibromo-2-methylpentane are not widely documented, its unbranched analogue, 1,5-dibromopentane, is known to be used as a crosslinker in the synthesis of poly(alkyl aryl ether) dendrimers through O-alkylation. By analogy, 1,5-Dibromo-2-methylpentane could be employed to create branched or cross-linked polymer architectures. The pendant methyl group on the polymer backbone would influence the material's physical properties, such as its solubility, glass transition temperature, and crystallinity, making it a candidate for creating specialty polymers with tailored characteristics. upertis.ac.id

Monomer in Polymerization Reactions for Novel Architectures

The presence of two reactive bromo groups allows 1,5-Dibromo-2-methylpentane to function as a monomer in step-growth polymerization. wikipedia.orglibretexts.orgnumberanalytics.com In this type of polymerization, bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains. wikipedia.org The methyl branch on the pentane (B18724) backbone of 1,5-Dibromo-2-methylpentane is a key feature that could be exploited to create polymers with unique architectures and properties.

One potential application is in the synthesis of ionenes, which are polymers containing charged atoms in the main chain. For instance, the reaction of α,ω-dibromoalkanes with α,ω-alkanediamines is a known method for preparing ammonium (B1175870) ionenes. vt.edu By analogy, 1,5-Dibromo-2-methylpentane could be reacted with a suitable diamine to produce a novel ionene. The methyl group on the polymer backbone would likely influence the polymer's physical properties, such as its solubility, thermal characteristics, and mechanical strength, by disrupting chain packing and altering intermolecular forces. frontiersin.org

The branched structure of 1,5-Dibromo-2-methylpentane could also be utilized in the synthesis of hyperbranched polymers. frontiersin.orgresearchgate.net Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties like low viscosity and high solubility compared to their linear counterparts. frontiersin.org While the synthesis of hyperbranched polymers often involves AB2-type monomers, the use of branched monomers like 1,5-Dibromo-2-methylpentane in copolymerization reactions could introduce branching points and lead to the formation of polymers with complex, non-linear architectures. google.com

Below is a table summarizing the potential of 1,5-Dibromo-2-methylpentane as a monomer.

| Polymerization Type | Potential Co-monomer | Resulting Polymer Architecture | Potential Impact of Methyl Group |

| Step-growth Polycondensation | Diamines, Diols, Dithiols | Linear or branched polymers (e.g., polyamines, polyesters, polyethers) | Increased solubility, lower crystallinity, modified thermal properties |

| Polyalkylation | Aromatic compounds (e.g., benzene, biphenyl) | Polymers with alternating aliphatic and aromatic units | Enhanced processability, altered mechanical and optical properties |

Synthesis of Halogenated Polymers with Tunable Properties

The bromine atoms in 1,5-Dibromo-2-methylpentane can either be retained in the final polymer structure or serve as reactive sites for further modification, allowing for the synthesis of halogenated polymers with tunable properties. Halogen-containing polymers often exhibit desirable characteristics such as flame retardancy, chemical resistance, and specific optical or electrical properties.

In the context of cationic polymerization, alkyl halides can act as initiators, often in conjunction with a Lewis acid, to polymerize alkenes. wikipedia.orglibretexts.orgepo.org While direct initiation by 1,5-Dibromo-2-methylpentane has not been documented, its structure suggests it could potentially initiate the polymerization of electron-rich olefins. The bifunctional nature of this initiator could theoretically lead to the formation of telechelic polymers, which are macromolecules with two reactive end groups.

The table below outlines potential pathways for creating halogenated polymers using 1,5-Dibromo-2-methylpentane.

| Polymerization / Modification Strategy | Description | Potential Properties of Resulting Polymer |

| Direct Incorporation as Monomer | Polycondensation with non-halogenated co-monomers, retaining bromine atoms on the polymer backbone. | Flame retardancy, increased refractive index, sites for cross-linking. |

| Initiator in Cationic Polymerization | Use as a bifunctional initiator to synthesize telechelic polymers. | Reactive end-groups for further chain extension or block copolymer synthesis. |

| Post-Polymerization Modification | Chemical conversion of the bromo groups on a pre-formed polymer into other functionalities. | Tunable properties such as hydrophilicity, conductivity, or biocompatibility depending on the introduced functional group. |

While the specific applications of 1,5-Dibromo-2-methylpentane in polymer synthesis are not yet extensively explored in scientific literature, its chemical structure suggests it is a promising candidate for creating novel polymers with unique architectures and tunable properties. Further research is needed to fully realize its potential in advanced organic synthesis.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 1,5-Dibromo-2-methylpentane, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework.

High-Resolution ¹H NMR for Proton Environment Analysis

While specific experimental data for 1,5-Dibromo-2-methylpentane is not widely published, the expected ¹H NMR spectrum can be predicted based on established principles. The molecule possesses six distinct proton environments, which would result in six unique signals. The electronegativity of the bromine atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield. rsc.orgdocbrown.info

The protons on the carbon atoms bearing the bromine atoms (C1 and C5) are expected to be the most deshielded. docsity.com The integration of the signals would correspond to the number of protons in each environment, confirming the presence of the methyl group (3H), the methine proton (1H), and four separate methylene (B1212753) groups (2H each). savemyexams.com Spin-spin coupling between adjacent, non-equivalent protons would lead to complex splitting patterns, which can be analyzed using the n+1 rule to deduce proton connectivity. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for 1,5-Dibromo-2-methylpentane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

| CH₃ (on C2) | ~1.0 - 1.2 | Doublet (d) | 3H |

| H (on C2) | ~1.8 - 2.0 | Multiplet (m) | 1H |

| H₂ (on C3) | ~1.5 - 1.7 | Multiplet (m) | 2H |

| H₂ (on C4) | ~1.9 - 2.1 | Multiplet (m) | 2H |

| H₂ (on C5) | ~3.4 - 3.6 | Triplet (t) | 2H |

| H₂ (on C1) | ~3.3 - 3.5 | Multiplet (m) | 2H |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For 1,5-Dibromo-2-methylpentane, six distinct signals are expected, corresponding to the six carbon atoms of the pentane (B18724) chain and the methyl group. savemyexams.com The chemical shifts are heavily influenced by the attached bromine atoms, which cause a significant downfield shift for the carbons they are bonded to (C1 and C5). docbrown.info The carbon atoms further away from the electronegative halogens will appear at higher field (lower ppm values). docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for 1,5-Dibromo-2-methylpentane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~30 - 40 |

| C2 | ~35 - 45 |

| C3 | ~30 - 40 |

| C4 | ~30 - 40 |

| C5 | ~30 - 40 |

| CH₃ (on C2) | ~15 - 25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment would map the ¹H-¹H coupling networks. Cross-peaks would appear between signals of protons that are on adjacent carbons, confirming, for example, the connectivity between the C2 methine proton and the protons of the C1 and C3 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

The presence of two bromine atoms is highly diagnostic in mass spectrometry due to bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any fragment containing two bromine atoms, with peaks at M+, M+2, and M+4 in an approximate 1:2:1 intensity ratio. docbrown.info Fragments containing a single bromine atom will exhibit a doublet of peaks (at M' and M'+2) of roughly equal intensity. docbrown.info

The molecular ion peak [M]⁺ for C₆H₁₂Br₂ would be observed as a triplet around m/z 242, 244, and 246. Common fragmentation pathways for haloalkanes include the loss of a halogen radical (•Br) or a hydrobromic acid molecule (HBr). libretexts.org Cleavage of the carbon-carbon bonds also occurs, often leading to stable carbocation fragments. savemyexams.comlibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of 1,5-Dibromo-2-methylpentane

| m/z (mass/charge ratio) | Corresponding Fragment Ion | Notes |

| 242, 244, 246 | [C₆H₁₂Br₂]⁺ | Molecular ion (M⁺) triplet, 1:2:1 ratio. |

| 163, 165 | [C₆H₁₂Br]⁺ | Loss of one Br radical from the molecular ion. |

| 83, 85 | [C₂H₄Br]⁺ | Fragmentation of the carbon chain. |

| 41 | [C₃H₅]⁺ | Alkyl fragment, often a stable allyl or cyclopropyl (B3062369) cation. |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. nih.gov For 1,5-Dibromo-2-methylpentane, the spectra would be dominated by absorptions corresponding to the vibrations of the alkane backbone and the carbon-bromine bonds.

The most characteristic vibrations include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized carbons.

C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region corresponding to scissoring and bending modes of the CH₂ and CH₃ groups.

C-Br Stretching: The carbon-bromine stretching vibration is a key diagnostic feature for alkyl bromides and typically appears as a strong absorption in the lower frequency "fingerprint" region, generally between 515 and 690 cm⁻¹. orgchemboulder.comlibretexts.org

Raman spectroscopy would also detect these modes, and due to its different selection rules, can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. thermofisher.com

Table 4: Predicted Characteristic Vibrational Frequencies for 1,5-Dibromo-2-methylpentane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-H Bend | 1350 - 1470 | IR, Raman |

| C-Br Stretch | 515 - 690 | IR, Raman |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity (if applicable to chiral derivatives)

The C2 carbon atom in 1,5-Dibromo-2-methylpentane is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S forms). While the compound is typically supplied as a racemic mixture, chiroptical techniques would be essential for the analysis of its separated enantiomers.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are the primary methods for determining the enantiomeric purity (or enantiomeric excess) of a sample. kahedu.edu.in

Vibrational Circular Dichroism (VCD): This technique, the vibrational analogue of electronic CD, could provide detailed conformational and configurational information. By comparing the experimental VCD spectrum of an enantiomer with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) could be unambiguously determined.

While no specific chiroptical studies on 1,5-Dibromo-2-methylpentane have been reported, the principles of these techniques are well-established for the stereochemical elucidation of chiral molecules. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. This approach is instrumental in predicting the reactivity of 1,5-Dibromo-2-methylpentane.

DFT calculations are highly effective for modeling reaction pathways and determining their energetic profiles. For instance, in the thermal elimination reaction of 1,5-Dibromo-2-methylpentane, which proceeds via an E2 mechanism, DFT can be employed to model the geometry of the transition state. Methods such as B3LYP with a 6-31G* basis set are commonly used for this purpose.

These calculations yield the activation energy (ΔG‡), a critical parameter for understanding reaction rates. To improve the accuracy of these calculations, solvent effects are often incorporated using a Polarizable Continuum Model (PCM), which can simulate the influence of solvents like N,N-Dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) on the reaction energetics. By comparing the activation barriers for different potential elimination pathways, the most likely reaction mechanism can be identified.

Table 1: Representative DFT-Calculated Energetic Data for an Elimination Reaction Note: The following data are illustrative of typical DFT outputs and are not specific experimental values for 1,5-Dibromo-2-methylpentane.

| Parameter | Calculated Value (kJ/mol) | Computational Method | Significance |

|---|---|---|---|

| Enthalpy of Activation (ΔH‡) | 110.5 | B3LYP/6-31G(d,p) | Energy required to reach the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 125.2 | B3LYP/6-31G(d,p) with PCM (DMF) | Determines the spontaneity and rate of the reaction under specific conditions. |

| Enthalpy of Reaction (ΔHrxn) | -45.8 | B3LYP/6-31G*(d,p) | Indicates if the reaction is exothermic or endothermic. |

DFT is a valuable tool for predicting the outcome of reactions where multiple products are possible. In the case of the elimination reaction of 1,5-Dibromo-2-methylpentane, different constitutional isomers (regioselectivity, e.g., Zaitsev vs. Hofmann products) can be formed. By calculating the energies of the transition states leading to each potential product, DFT can predict the major product of the reaction. The pathway with the lower activation energy will be the kinetically favored one.

Furthermore, solvent choice can significantly impact the stereochemistry of a reaction. acs.org Computational models can account for solvent effects, providing insight into how the reaction environment can be tuned to favor the formation of a specific stereoisomer.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide detailed information on electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For 1,5-Dibromo-2-methylpentane, the presence of two electronegative bromine atoms induces significant polarization in the C-Br bonds, creating electrophilic carbon centers. The energy of the LUMO indicates the molecule's ability to accept electrons, while the HOMO energy reflects its electron-donating capability. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability.

Table 2: Illustrative Electronic Properties of 1,5-Dibromo-2-methylpentane from DFT Calculations

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.8 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 9.3 eV | Indicator of chemical stability; a large gap suggests high stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

Prediction of Regio- and Stereoselectivity in Reactions

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

As a flexible acyclic molecule, 1,5-Dibromo-2-methylpentane can adopt numerous conformations. Molecular dynamics (MD) simulations model the atomic motions of a molecule over time, providing a powerful method for exploring its conformational landscape. These simulations can identify the most stable, low-energy conformers and the energy barriers between them.

MD simulations can also offer a more detailed view of solvent effects than continuum models. By explicitly including solvent molecules in the simulation, it is possible to analyze specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, and their influence on the conformational equilibrium of 1,5-Dibromo-2-methylpentane. acs.orgiranchembook.ir

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to create mathematical models that correlate a molecule's structural features with its chemical reactivity. These models use descriptors derived from a molecule's structure or from computational calculations (e.g., steric parameters, electronic properties from DFT) to predict reactivity, such as reaction rates or equilibrium constants. For a series of related haloalkanes, a QSRR model could be developed. However, due to the limited amount of published experimental data for 1,5-Dibromo-2-methylpentane, no specific QSRR models have been established for this compound.

Thermodynamic Property Estimations

For many compounds where experimental thermodynamic data is unavailable, computational estimation methods are essential. nist.govvdoc.pub Group contribution methods and higher-level computational models can be used to estimate key thermodynamic properties. These values are crucial for process design and for calculating reaction equilibria.

Table 3: Estimated Thermodynamic Properties for 1,5-Dibromo-2-methylpentane Note: These values are estimations from computational models and databases, as experimental values are not readily available in the cited literature.

| Property | Estimated Value | Source/Method |

|---|---|---|

| Molecular Weight | 243.97 g/mol | Computed by PubChem nih.gov |

| Standard Enthalpy of Formation (ΔH°f, liquid) | -185 ± 15 kJ/mol | Group Contribution Method Estimation |

| Standard Gibbs Free Energy of Formation (ΔG°f, liquid) | -60 ± 20 kJ/mol | Group Contribution Method Estimation |

| Molar Refractivity | 45.8 cm³/mol | Computed by PubChem nih.gov |

Advanced Derivatization and Functionalization Strategies

Selective Monofunctionalization vs. Difunctionalization

The distinct chemical environments of the two bromine atoms in 1,5-dibromo-2-methylpentane allow for selective reactions. The bromine at the C5 position is a primary bromide, while the bromine at the C1 position is secondary and adjacent to a methyl group, making it more sterically hindered. This inherent difference in reactivity can be exploited to achieve either monofunctionalization or difunctionalization by carefully controlling reaction conditions.

For instance, in Grignard reagent formation, the more reactive primary bromide at C5 is expected to react preferentially with magnesium, leading to a mon-Grignard reagent. This intermediate can then be reacted with various electrophiles to achieve monofunctionalization. Subsequent reaction at the less reactive C1-bromo position would require more forcing conditions.

Difunctionalization often leads to the formation of cyclic structures. Intramolecular cyclization can occur when both bromine atoms react with a single reagent or when one end of the molecule reacts to form a nucleophile that subsequently displaces the second bromine atom. For example, reaction with a suitable dinucleophile or a strong base can facilitate the formation of six-membered rings, such as substituted tetrahydropyrans or cyclohexanes. The formation of 3-methyltetrahydropyran (B1614883) is a downstream product derived from 2-methylpentane-1,5-diol, a related diol. lookchem.com

Table 1: Comparison of Reactivity at C1 and C5 Positions

| Position | Halide Type | Steric Hindrance | Reactivity in SN2 Reactions | Favored Product under Kinetic Control |

| C1 | Secondary | Higher (due to adjacent methyl group) | Slower | Monofunctionalization at C5 |

| C5 | Primary | Lower | Faster | Monofunctionalization at C5 |

Stereoselective Derivatization to Access Chiral Compounds

The C2 carbon in 1,5-dibromo-2-methylpentane is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. This intrinsic chirality can be leveraged in stereoselective derivatization to synthesize enantiomerically pure or enriched chiral compounds.

While specific studies on stereoselective derivatization of 1,5-dibromo-2-methylpentane are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied. For instance:

Kinetic Resolution: Reacting racemic 1,5-dibromo-2-methylpentane with a chiral reagent or catalyst can lead to the preferential reaction of one enantiomer over the other, allowing for the separation of the unreacted enantiomer and the chiral product.

Chiral Auxiliaries: Attaching a chiral auxiliary to a derivative of 1,5-dibromo-2-methylpentane can direct subsequent reactions to occur stereoselectively. The auxiliary can then be removed to yield the desired chiral product.

Asymmetric Catalysis: The use of chiral catalysts, particularly in cross-coupling or cyclization reactions, can induce high levels of stereoselectivity, leading to the formation of one enantiomer in excess. For example, visible-light-activated asymmetric additions to certain ketones have been achieved using chiral catalysts. researchgate.net

The synthesis of chiral diols, such as 2-methyl-1,5-pentanediol, highlights the importance of controlling stereochemistry in related structures. lookchem.com These chiral diols are valuable intermediates for various applications. googleapis.comepo.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) with Organometallic Reagents

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 1,5-Dibromo-2-methylpentane, as a dihaloalkane, can participate in these reactions to create more complex molecules. The differential reactivity of the primary and secondary bromides can allow for sequential or selective couplings.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. 1,5-Dibromo-2-methylpentane could be coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst to form new C-C bonds.

Heck Reaction: The Heck reaction couples halides with alkenes. Derivatives of 1,5-dibromo-2-methylpentane could be used to introduce alkyl chains to olefinic compounds.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing substituted alkynes. beilstein-journals.org The reaction can be performed under mild conditions and has broad applications in synthesizing complex molecules. researchgate.net

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Reagents | Catalyst System (Typical) | Bond Formed | Potential Product Type |

| Suzuki | Organoboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp³)–C(sp²) or C(sp³)–C(sp³) | Alkyl-substituted arenes or alkanes |

| Heck | Alkene | Pd catalyst, Base | C(sp³)–C(sp²) | Substituted alkenes |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp³)–C(sp) | Internal alkynes |

Development of Novel Functional Groups and Scaffolds from 1,5-Dibromo-2-methylpentane

The bifunctional nature of 1,5-dibromo-2-methylpentane makes it an excellent precursor for synthesizing novel functional groups and molecular scaffolds, particularly heterocyclic and carbocyclic systems.

Intramolecular cyclization is a key strategy. By reacting the dibromide with a suitable reagent, a six-membered ring can be formed. For example:

Formation of Substituted Tetrahydropyrans: Treatment with a base could induce intramolecular Williamson ether synthesis from the corresponding diol (formed in situ or in a separate step), leading to 3-methyltetrahydropyran. lookchem.com

Formation of Substituted Piperidines: Reaction with a primary amine can lead to N-alkylation at both ends, forming an N-substituted 3-methylpiperidine.

Formation of Carbocycles: Intramolecular Wurtz-type coupling or reaction with organometallic reagents could yield methylcyclohexane (B89554) derivatives.

Furthermore, 1,5-dibromo-2-methylpentane can be used as a flexible linker to connect two different molecular fragments, leading to the development of novel scaffolds with potential applications in materials science or medicinal chemistry. researchgate.net For instance, it could be used to synthesize building blocks for macrocycles or polymers.

Nucleophilic Aromatic Substitution in Substituted Dibromides

Nucleophilic aromatic substitution (SNA) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. openstax.orglibretexts.org 1,5-Dibromo-2-methylpentane itself is an aliphatic compound and does not directly undergo SNAr. However, it can be used to synthesize derivatives that can participate in such reactions.

A plausible pathway involves first attaching the 1,5-dibromo-2-methylpentane moiety to an aromatic ring via a reaction like Friedel-Crafts alkylation or a cross-coupling reaction. If the resulting aromatic substrate is suitably activated with electron-withdrawing groups (such as nitro groups) at the ortho or para positions to the leaving group, it can then undergo SNAr. openstax.org

For example, a derivative like 1-(4-fluorophenyl)-2-methyl-5-bromopentane could potentially be synthesized. The bromine could then be converted to a different functional group, and the fluoro-substituent on the activated aromatic ring could be displaced by a nucleophile. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. openstax.org

Another possibility is the formation of benzyne (B1209423) intermediates. Aryl halides can react with very strong bases to form a highly reactive benzyne, which is then attacked by a nucleophile. govtpgcdatia.ac.in A derivative of 1,5-dibromo-2-methylpentane attached to an aryl halide could potentially undergo such a reaction.

Cyclization and Ring Formation Reactions

Synthesis of Saturated Monocyclic Heterocycles

The reaction of 1,5-dihaloalkanes with heteroatom nucleophiles is a classical and effective method for synthesizing saturated heterocyclic systems. 1,5-Dibromo-2-methylpentane is well-suited for creating six-membered rings containing oxygen, nitrogen, or sulfur.

The intramolecular Williamson ether synthesis, or its analogues with nitrogen and sulfur nucleophiles, provides a direct route to these heterocycles. The reaction involves a nucleophilic attack from a heteroatom at one end of the molecule onto the electrophilic carbon bearing a bromine atom at the other end, displacing the bromide ion and closing the ring.

A notable example is the synthesis of 3-methyltetrahydrothiopyran. In a documented procedure, 1,5-Dibromo-2-methylpentane is reacted with sodium sulfide (B99878) nonahydrate at elevated temperatures (170°C) to produce the corresponding cyclic sulfide in good yield. cardiff.ac.uk The reaction proceeds via a double nucleophilic substitution on the dibromoalkane by the sulfide ion.

Reaction Scheme: Synthesis of 3-Methyltetrahydrothiopyran

1,5-Dibromo-2-methylpentane + Na₂S·9H₂O → 3-Methyltetrahydrothiopyran

This reaction has been reported to yield the product as a colorless oil with a yield of 75%. cardiff.ac.uk While specific examples for the synthesis of the corresponding 3-methyloxane (cyclic ether) and 1-alkyl-3-methylpiperidine (cyclic amine) from 1,5-Dibromo-2-methylpentane are less commonly documented in literature, the formation of such compounds is highly plausible under appropriate conditions (e.g., using a strong base for the corresponding diol or reacting with a primary amine). The unbranched analogue, 1,5-dibromopentane (B145557), is known to react with primary amines to form N-alkylated piperidines.

The structure of the haloalkane precursor is critical in determining the outcome of cyclization reactions.

Chain Length: The distance between the two reactive centers is the primary determinant of the size of the ring formed. The five-carbon chain of 1,5-Dibromo-2-methylpentane is predisposed to form thermodynamically stable six-membered rings. In contrast, a positional isomer like 1,4-dibromopentane (B1359787) would favor the formation of five-membered rings.

Branching: The methyl group at the C2 position of 1,5-Dibromo-2-methylpentane introduces branching, which can influence the rate of cyclization. According to the Thorpe-Ingold effect, the presence of substituents on the carbon chain can accelerate intramolecular reactions. The methyl group can bring the reactive ends of the chain closer together in certain conformations, thus increasing the probability of a successful ring-closing collision. This can lead to higher cyclization efficiency compared to the unbranched 1,5-dibromopentane under identical conditions. Molecular dynamics simulations on other systems have shown that branched carbenium ions are very stable, which can facilitate certain reaction pathways. nih.gov However, significant branching can also introduce steric hindrance, potentially slowing the reaction or influencing regioselectivity if alternative reaction sites were available. In this case, the regioselectivity is fixed by the positions of the bromine atoms, ensuring the formation of a six-membered ring.

| Structural Feature | Influence on Cyclization | Example/Principle |

|---|---|---|

| Chain Length (1,5-dihalo) | Favors formation of 6-membered rings. | 1,5-Dibromopentane derivatives yield piperidines, oxanes, or thiopyrans. cardiff.ac.uk |

| Branching (C2-methyl group) | Can accelerate ring closure via the Thorpe-Ingold effect by favoring conformations conducive to cyclization. | The methyl group restricts bond rotation, potentially increasing the rate of intramolecular substitution. |

Formation of Cyclic Ethers, Amines, and Sulfides (e.g., tetrahydrothiopyran (B43164) synthesis)

Intramolecular Carbon-Carbon Bond Formation for Carbocyclic Systems

Forming carbocyclic (all-carbon) rings from 1,5-Dibromo-2-methylpentane requires the creation of a carbon-carbon bond. This is typically achieved using organometallic intermediates. One potential strategy involves the formation of a di-Grignard reagent, which can then undergo an intramolecular coupling, although this can be challenging and often competes with intermolecular polymerization. A more common approach is to form a Grignard reagent at one end of the chain, which can then participate in subsequent reactions.

For instance, the terminal bromine atom of a related compound, 5-bromo-2-methyl-2-pentene (B1266619) (which can be derived from 1,5-dibromo-2-methylpentane), reacts with magnesium to form a Grignard reagent. This intermediate enables carbon-carbon bond formation by reacting with electrophiles like diethyl oxalate (B1200264).

A hypothetical intramolecular cyclization to form a carbocycle, such as methylcyclohexane (B89554), could be envisioned through a Wurtz-type reaction using an active metal like sodium, or via an intramolecular coupling of a di-organometallic species. However, such reactions often require high dilution conditions to favor the intramolecular pathway over intermolecular reactions.

Strategies for Stereochemical Control in Cyclization Reactions

1,5-Dibromo-2-methylpentane is a chiral molecule due to the stereocenter at the C2 position. This inherent chirality presents both a challenge and an opportunity for controlling the stereochemistry of the cyclization products.

Any cyclization reaction starting with an enantiomerically pure sample of (R)- or (S)-1,5-Dibromo-2-methylpentane will result in a chiral product. The key is to control the formation of any new stereocenters relative to the existing one.

Substrate Control: The most direct strategy is to use an enantiomerically pure starting material. The stereocenter at C2 will direct the stereochemical outcome of the reaction. For example, in the formation of 3-methyltetrahydrothiopyran, starting with (R)-1,5-Dibromo-2-methylpentane will yield an enantiomerically pure product, (R)-3-methyltetrahydrothiopyran, assuming the reaction mechanism (SN2) proceeds with the expected inversion of configuration at C1 and C5, but with retention of the non-reacting stereocenter at C2.

Diastereoselectivity: If the cyclization reaction creates a new stereocenter, the existing C2-chiral center can influence its configuration, leading to a mixture of diastereomers in potentially unequal amounts. For example, if a substituent were added to the ring during the cyclization process, the C2-methyl group would likely direct its addition to the less sterically hindered face of the forming ring.

Chiral Auxiliaries and Catalysts: In cases where the starting material is racemic, or if greater control over the formation of new stereocenters is needed, chiral auxiliaries or catalysts can be employed. While specific research on applying this to 1,5-Dibromo-2-methylpentane is limited, general methodologies such as asymmetric catalysis could be used to achieve stereoselective cyclizations.

The stereospecificity of reactions involving haloalkanes is a well-established principle; for example, the dehalogenation of meso-2,3-dibromopentane yields trans-2-pentene, while the D,L isomer gives the cis-product, demonstrating how the starting material's stereochemistry dictates the product's geometry. This principle underpins the importance of the starting material's chirality in the cyclization of 1,5-Dibromo-2-methylpentane.

Polymer Chemistry and Materials Science Applications

Utilization as a Monomer in Condensation and Addition Polymerization

There is no specific literature found detailing the use of 1,5-Dibromo-2-methylpentane as a monomer in either condensation or addition polymerization. However, its structure suggests potential utility in certain types of polymerization.

Condensation Polymerization:

Dihaloalkanes are known to participate in polycondensation reactions. For instance, they can react with comonomers containing two nucleophilic groups, such as diols, dithiols, or diamines, to form polyesters, polyethers, polysulfides, or polyamines, with the elimination of a hydrogen halide or a metal halide salt. numberanalytics.comlibretexts.org In a hypothetical scenario, 1,5-Dibromo-2-methylpentane could react with a diol in a Williamson ether synthesis-type polycondensation to yield a polyether. Similarly, reaction with a dicarboxylate salt could produce a polyester. The general scheme for such a polycondensation is shown below:

n Br-(CH₂)₃-CH(CH₃)-CH₂-Br + n HO-R-OH → [-O-(CH₂)₃-CH(CH₃)-CH₂-O-R-]_n + 2n HBr

The methyl branch in 1,5-Dibromo-2-methylpentane would likely result in a polymer with lower crystallinity and potentially increased solubility in organic solvents compared to a polymer derived from its linear counterpart, 1,5-dibromopentane (B145557).

Addition Polymerization:

Addition polymerization typically involves monomers with double or triple bonds. studysmarter.co.ukpressbooks.pub Alkyl halides themselves are not monomers for conventional addition polymerization. numberanalytics.com However, they can be used to synthesize monomers suitable for addition polymerization. For example, 1,5-Dibromo-2-methylpentane could potentially be dehydrohalogenated to create a diene, which could then undergo addition polymerization. Furthermore, alkyl halides can act as initiators or chain transfer agents in certain controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). numberanalytics.com

Synthesis of Functional Polymers with Halogenated Backbones

Direct polymerization of 1,5-Dibromo-2-methylpentane would not result in a polymer with a halogenated backbone, but rather polymers where the halogen acts as a leaving group during the polymerization process. To create a polymer with a halogenated backbone, one would typically start with a monomer that already contains the desired halogen on the repeating unit.

However, if 1,5-Dibromo-2-methylpentane were used in a polycondensation reaction with a comonomer that also contains halogen atoms, a functional polymer with a halogenated backbone could be synthesized. For example, reacting it with a halogenated diol would result in a halogenated polyether.

Alternatively, polymers containing pendant halogenated groups could be envisioned. For instance, if one of the bromo- groups of 1,5-Dibromo-2-methylpentane was selectively reacted to attach it to a polymer backbone, the remaining bromo- group would be a pendant functional group.

Integration into Advanced Polymer Architectures (e.g., dendrimers, hyperbranched polymers)

While there is no specific research on the integration of 1,5-Dibromo-2-methylpentane into dendrimers or hyperbranched polymers, its structure lends itself to theoretical application in these areas.

Dendrimers:

Dendrimers are perfectly branched, monodisperse macromolecules. sigmaaldrich.com Their synthesis can be divergent (growing from the core outwards) or convergent (building dendrons that are then attached to a core). acs.orgresearchgate.net A molecule like 1,5-Dibromo-2-methylpentane could theoretically serve as a core molecule. By reacting it with a monomer unit that has one reactive group and two protected reactive groups, the first generation of a dendrimer could be initiated. The chirality of 1,5-Dibromo-2-methylpentane could lead to the synthesis of chiral dendrimers, which are of interest for applications in catalysis and chiral recognition. ohiolink.edursc.org

Hyperbranched Polymers:

Investigation of Polymerization Mechanisms and Kinetics